molecular formula C11H10N2O4S B5503029 methyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate

methyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate

Cat. No.: B5503029
M. Wt: 266.28 g/mol
InChI Key: AUUWJFXZAILXAI-DAXSKMNVSA-N
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Description

Methyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates

Scientific Research Applications

Methyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and 5-ethyl-4-nitro-2-thiophenecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).

Major Products Formed

    Oxidation: 5-ethyl-4-amino-2-thiophenecarboxaldehyde.

    Reduction: Methyl 2-cyano-3-(5-ethyl-4-nitro(2-thienyl))propanoate.

    Substitution: Various substituted thienyl derivatives.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The cyano group can also participate in nucleophilic addition reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-cyano-3-(5-methyl-4-nitro(2-thienyl))prop-2-enoate
  • Methyl (2Z)-2-cyano-3-(5-ethyl-4-amino(2-thienyl))prop-2-enoate
  • Methyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-furyl))prop-2-enoate

Uniqueness

Methyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate is unique due to the presence of both the nitro and cyano groups, which impart distinct chemical reactivity and potential biological activity. The thienyl ring also contributes to its unique electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (Z)-2-cyano-3-(5-ethyl-4-nitrothiophen-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-3-10-9(13(15)16)5-8(18-10)4-7(6-12)11(14)17-2/h4-5H,3H2,1-2H3/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUWJFXZAILXAI-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C=C(C#N)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C(S1)/C=C(/C#N)\C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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